NSC348884

Vue d'ensemble

Description

NSC348884 est un inhibiteur moléculaire de petite taille connu pour sa capacité à perturber l'oligomérisation de la nucléophosmine, une phosphoprotéine nucléolaire multifonctionnelle.

Applications De Recherche Scientifique

NSC348884 has been extensively studied for its applications in cancer research. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including prostate, breast, lung, colon, and lymphoma cells. The compound specifically disrupts nucleophosmin oligomer formation, leading to the induction of apoptosis. It has also been found to synergize with chemotherapy drugs like doxorubicin, enhancing their cytotoxic effects .

Mécanisme D'action

Target of Action

NSC348884 is a small molecular inhibitor that primarily targets Nucleophosmin (NPM) . NPM is a multifunctional nucleolar phosphoprotein that shuttles between the cytoplasm and the nucleus . It is over-expressed in actively proliferating cells and various cancer cells, including prostate, colon, ovarian, gastric, lymphoma, leukemia, and bladder .

Mode of Action

This compound is supposed to act as a potent inhibitor of NPM oligomerization . It disrupts the formation of NPM oligomers, which are structures formed by the binding of multiple NPM molecules .

Biochemical Pathways

NPM is involved in various cellular processes including ribosome biogenesis, DNA-damage repair, centrosome duplication, and DNA replication . It also plays a role in apoptosis and can modulate p53 stability and activity . this compound, by targeting NPM, could potentially affect these biochemical pathways.

Pharmacokinetics

Detailed pharmacokinetic and pharmacodynamic evaluations of this compound are necessary for further development as a potential therapeutic agent

Result of Action

This compound has been shown to induce apoptosis in several human cancer cell lines . It up-regulates p53, a tumor suppressor, leading to its stability and activation . It has been documented that this compound cytotoxicity is rather associated with modified cell adhesion signaling .

Analyse Biochimique

Biochemical Properties

NSC348884 is known to interact with NPM, a protein that plays a crucial role in various cellular processes, including ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication . This compound was initially thought to act as a potent inhibitor of NPM oligomerization . Recent studies have shown that this compound does not inhibit the formation of NPM oligomers . Instead, it is associated with modified cell adhesion signaling .

Cellular Effects

This compound has been shown to have an inhibitory effect on the proliferation of both wild-type and NPM1-mutant AML cells . It can significantly induce AML cell apoptosis and has a stronger proapoptotic effect on NPM1-mutant AML cells . Moreover, this compound treatment resulted in a rapid increase in Ser15 phosphorylation of p53, leading to its stability and activation .

Molecular Mechanism

The molecular mechanism of this compound involves disrupting NPM oligomer formation, which was initially thought to be its primary mode of action . It has been found that this compound does not inhibit the formation of NPM oligomers . Instead, its cytotoxicity is associated with modified cell adhesion signaling . This suggests that the cytotoxic mechanism of this compound needs to be reconsidered .

Dosage Effects in Animal Models

It has been suggested that this compound could be a useful approach to anticancer therapy

Metabolic Pathways

Given its interaction with NPM, it may influence pathways related to ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication .

Transport and Distribution

Given its interaction with NPM, it may be involved in processes related to nucleolar and cytoplasmic shuttling .

Subcellular Localization

This compound interacts with NPM, which is predominantly located in the granular component of the nucleolus and shuttles dynamically among nucleoli, the nucleoplasm, and the cytoplasm

Méthodes De Préparation

La synthèse de NSC348884 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse exactes et les méthodes de production industrielle sont propriétaires et ne sont pas largement divulguées dans la littérature publique. Il est connu que le composé est disponible à haute pureté à des fins de recherche .

Analyse Des Réactions Chimiques

NSC348884 subit principalement des réactions qui perturbent la formation d'oligomères de nucléophosmine. Il se lie à la nucléophosmine et perturbe sa formation d'oligomères, conduisant à l'apoptose des cellules cancéreuses. Le composé présente une cytotoxicité envers les cellules cancéreuses et induit l'apoptose par la régulation positive des niveaux de protéine p53 et la phosphorylation .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans la recherche sur le cancer. Il a montré son efficacité dans l'inhibition de la prolifération de diverses lignées cellulaires cancéreuses, notamment les cellules du cancer de la prostate, du sein, du poumon, du côlon et du lymphome. Le composé perturbe spécifiquement la formation d'oligomères de nucléophosmine, conduisant à l'induction de l'apoptose. Il a également été constaté qu'il agissait en synergie avec des médicaments de chimiothérapie comme la doxorubicine, renforçant leurs effets cytotoxiques .

Mécanisme d'action

Le principal mécanisme d'action de this compound implique la perturbation de l'oligomérisation de la nucléophosmine. En se liant à la nucléophosmine, this compound empêche la formation de structures d'ordre supérieur, conduisant à la stabilisation et à l'activation de la protéine suppresseur de tumeur p53. Cela entraîne l'induction de l'apoptose dans les cellules cancéreuses. De plus, this compound s'est avéré affecter la signalisation d'adhésion cellulaire, contribuant à ses effets cytotoxiques .

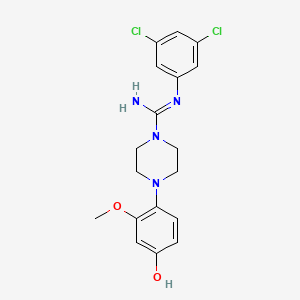

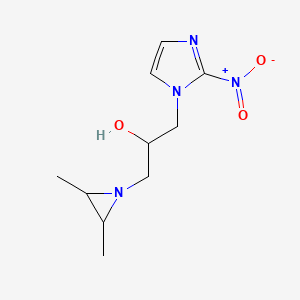

Comparaison Avec Des Composés Similaires

NSC348884 est unique en son inhibition spécifique de l'oligomérisation de la nucléophosmine. Les composés similaires comprennent la sanguinarine et l'acide salvianolique A, qui présentent également des effets cytotoxiques sur les cellules cancéreuses. La capacité de this compound à perturber la formation d'oligomères de nucléophosmine et à induire l'apoptose par la régulation positive de p53 la distingue de ces composés .

Références

Propriétés

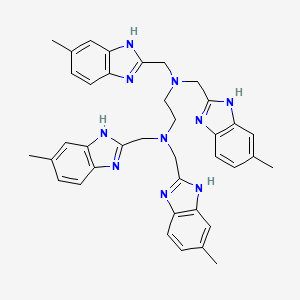

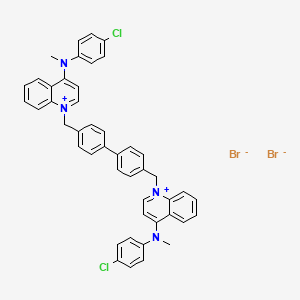

IUPAC Name |

N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOLQEUQAFTQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319638 | |

| Record name | NSC348884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81624-55-7 | |

| Record name | NSC348884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC348884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

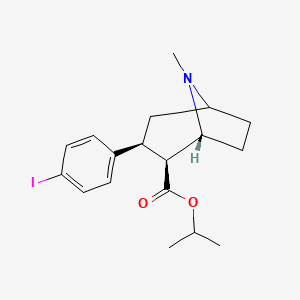

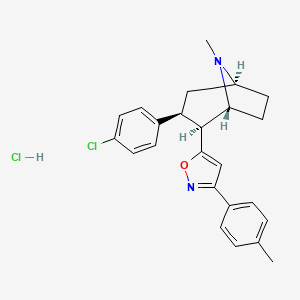

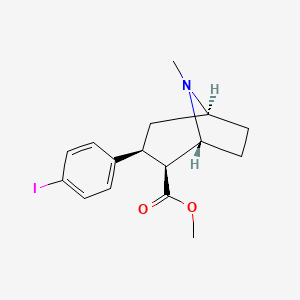

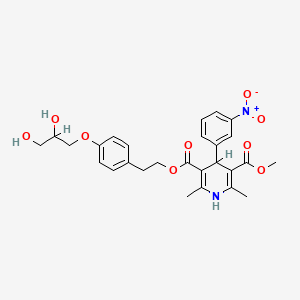

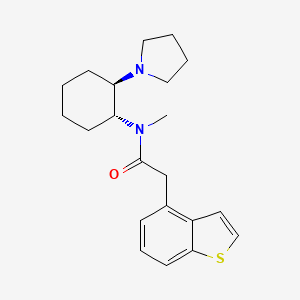

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)